

H-Leu-Asn-OH physicochemical properties and stability

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Compound of Interest

Compound Name: *H-Leu-Asn-OH*

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An In-depth Technical Guide to the Physicochemical Properties and Stability of **H-Leu-Asn-OH**

Introduction

H-Leu-Asn-OH, also known as L-Leucyl-L-asparagine, is a dipeptide composed of L-leucine and L-asparagine linked by a peptide bond[1]. As organic compounds derived from two amino acids, dipeptides play crucial physiological and commercial roles[2]. They are often utilized in nutritional and therapeutic applications, where their properties, such as solubility and stability, can offer advantages over individual amino acids. For instance, many dipeptides are significantly more water-soluble than their parent amino acids, a feature that is highly beneficial for infusions and drug formulations[2]. This guide provides a comprehensive overview of the known and predicted physicochemical properties of **H-Leu-Asn-OH**, its stability profile, and detailed experimental protocols for its analysis, tailored for researchers and professionals in drug development.

Physicochemical Properties

The physicochemical characteristics of **H-Leu-Asn-OH** are fundamental to its behavior in biological and chemical systems. Key properties are summarized in Table 1, derived from computational predictions and established data for its constituent amino acids.

Table 1: Summary of Physicochemical Properties of **H-Leu-Asn-OH**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₉ N ₃ O ₄	PubChem[1][3]
Molecular Weight	245.28 g/mol	PubChem[1][3]
IUPAC Name	(2S)-4-amino-2-[[[(2S)-2-amino-4-methylpentanoyl]amino]-4-oxobutanoic acid	PubChem[1]
Predicted Water Solubility	6.24 g/L	FooDB[4]
Predicted logP	-2.8 to -4.5	FooDB, PubChem[3][4]
Predicted pKa (Strongest Acidic)	3.71	FooDB[4]
Predicted pKa (Strongest Basic)	8.43	FooDB[4]
Calculated Isoelectric Point (pI)	~5.81	Calculated
Hydrogen Bond Donor Count	4	FooDB[4]
Hydrogen Bond Acceptor Count	5	FooDB[4]

Solubility

Dipeptides often exhibit higher water solubility compared to their constituent amino acids[2]. The predicted water solubility for **H-Leu-Asn-OH** is 6.24 g/L[4]. Solubility is a critical parameter for drug development, influencing bioavailability and formulation strategies. It is dependent on system properties such as temperature and pH[5].

Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For dipeptides with non-ionizable side chains, the pI can be estimated by averaging the pKa values of the N-terminal amino group and the C-terminal carboxyl group[6][7]. Using the typical pKa values for the α -carboxyl group of asparagine (~2.02) and the α -amino group of leucine (~9.60), the theoretical pI is calculated as follows[8]:

$$pI = (pK_{a1} + pK_{a2}) / 2 = (2.02 + 9.60) / 2 = 5.81$$

At this pH, the dipeptide's solubility is typically at its minimum[6].

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity. The predicted logP value for **H-Leu-Asn-OH** is highly negative (ranging from -2.8 to -4.5), indicating that the molecule is strongly hydrophilic and preferentially partitions into aqueous phases rather than lipid environments[3][4]. This is consistent with the presence of multiple polar functional groups, including the amide, carboxyl, and amine moieties.

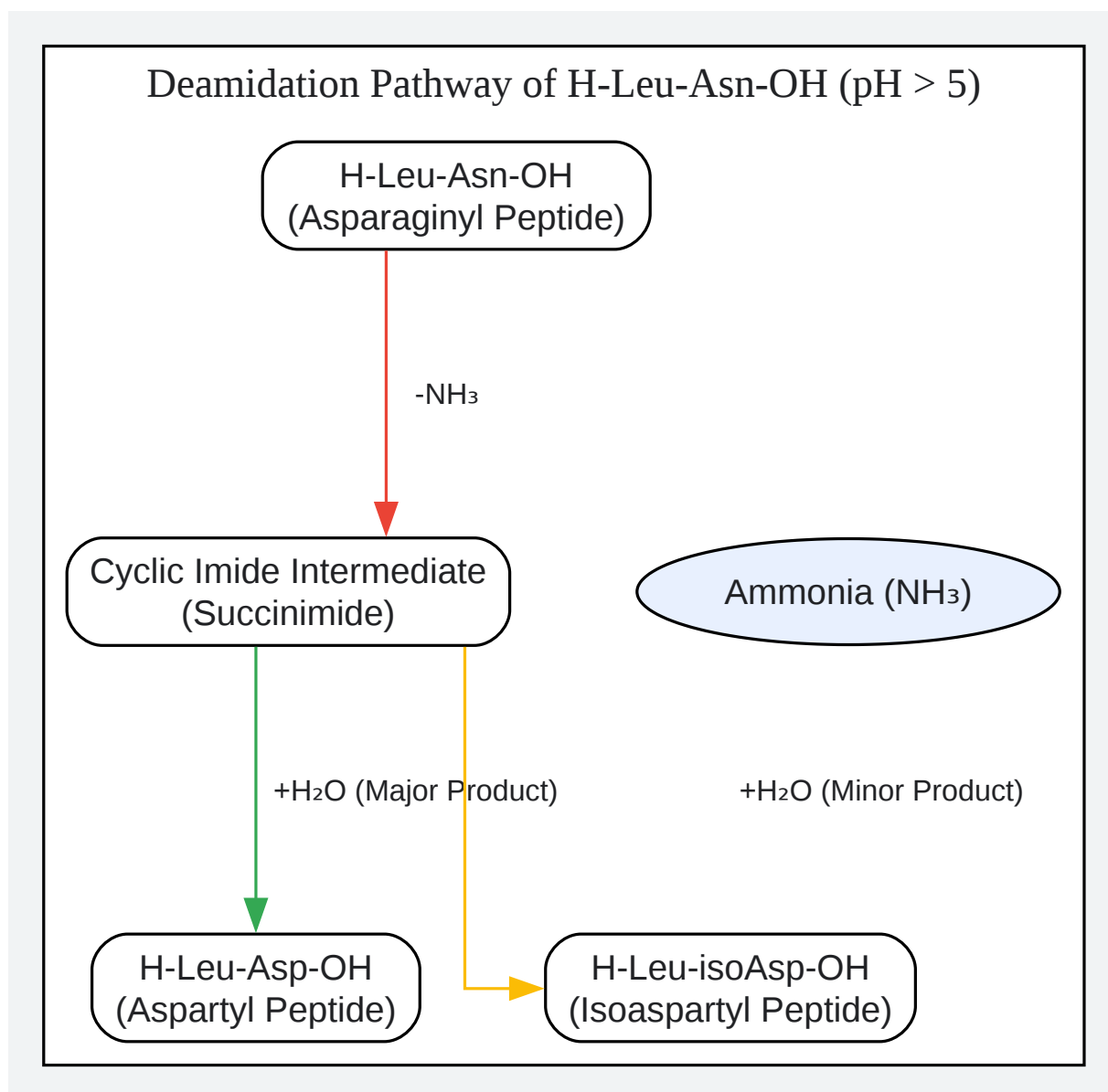
Stability Profile

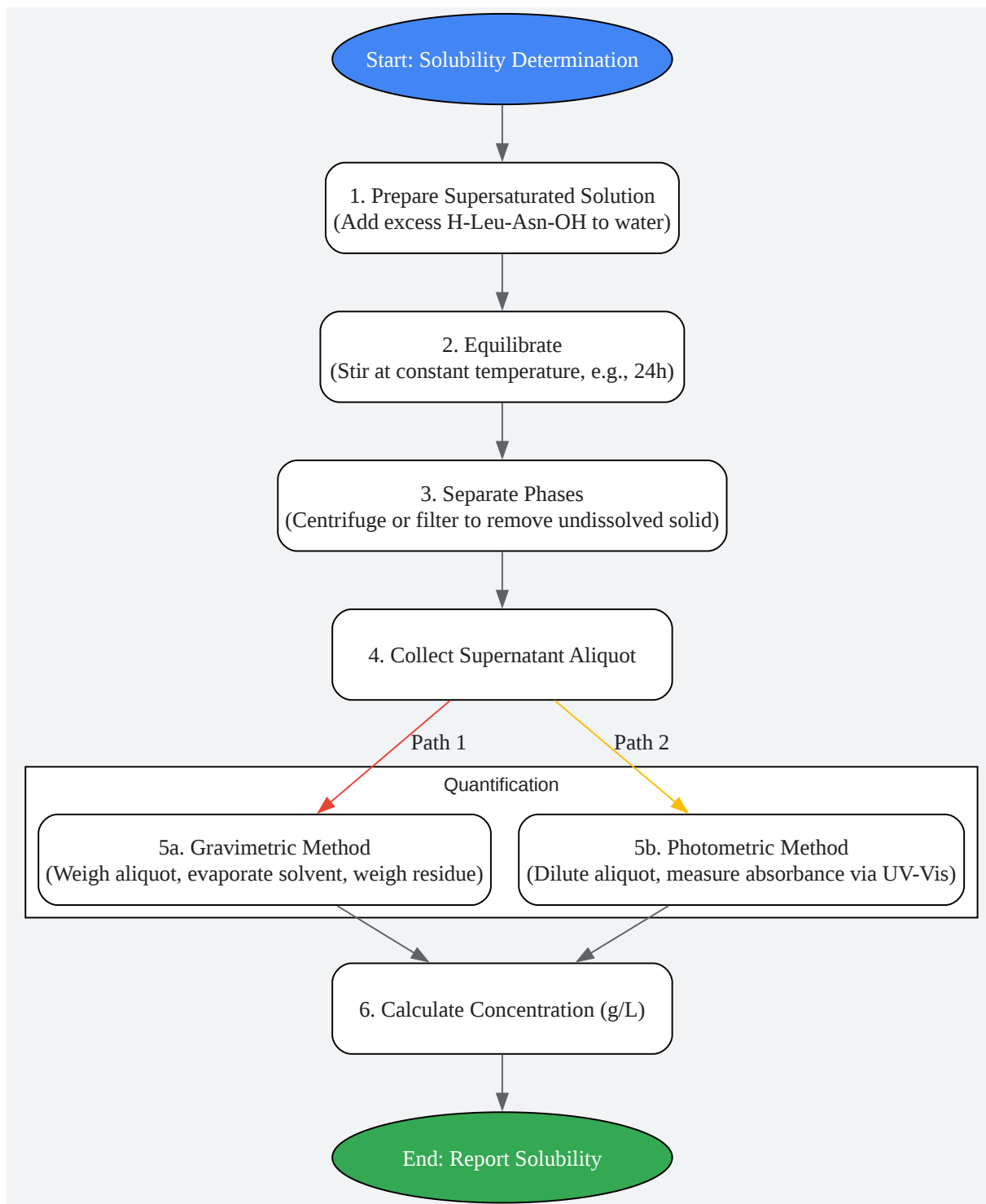
The stability of a peptide is critical for its shelf-life, formulation, and in vivo efficacy. The primary degradation pathways for **H-Leu-Asn-OH** are expected to be the deamidation of the asparagine residue and the hydrolysis of the peptide bond.

Deamidation of Asparagine

Deamidation of asparagine residues is a major non-enzymatic degradation pathway for peptides and proteins[9][10]. This reaction is highly dependent on pH, temperature, and buffer composition[9].

- **Mechanism:** Under neutral to alkaline conditions (pH 5-12), deamidation typically proceeds through a cyclic succinimide intermediate. The backbone nitrogen atom attacks the side-chain amide carbonyl, forming a five-membered ring and releasing ammonia. This succinimide intermediate is then rapidly hydrolyzed to form a mixture of L-aspartyl (Asp) and L-isoaspartyl (isoAsp) peptides[9][10].
- **pH Dependence:** At acidic pH, the reaction tends to proceed via direct hydrolysis of the side-chain amide, yielding only the L-aspartyl product without the formation of a cyclic intermediate[9][10].





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